molecular formula C13H9ClF2N2OS B2494801 N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034316-06-6

N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2494801
CAS No.: 2034316-06-6
M. Wt: 314.73
InChI Key: VQGHWUFEKOWSBT-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.

    Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furan-2,3-dione derivatives, while substitution reactions could yield a variety of functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and furan derivatives.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The compound could exert its effects through binding to a specific molecular target, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine
  • N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine sulfate
  • N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine phosphate

Uniqueness

N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the presence of both the difluorophenyl and furan groups, which can impart distinct chemical and biological properties. The hydrochloride salt form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-10(15)11(5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGHWUFEKOWSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=COC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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